
5-Iodo-2-methoxybenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methoxybenzene-1,3-diol is an organic compound with the molecular formula C7H7IO3. It is a derivative of benzene, featuring iodine, methoxy, and diol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methoxybenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-methoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, yielding simpler phenolic compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Iodo-2-methoxybenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the methoxy and diol groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure but with different substitution pattern.
5-Iodo-1,2,3-trimethoxybenzene: Contains additional methoxy groups.
2-Iodo-4-methoxyphenol: Different position of iodine and methoxy groups.
Uniqueness
5-Iodo-2-methoxybenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
916905-37-8 |
|---|---|
Molekularformel |
C7H7IO3 |
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
5-iodo-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C7H7IO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 |
InChI-Schlüssel |
UTIXQUFUXHFSSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


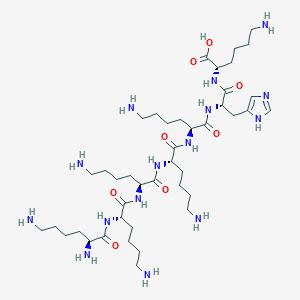
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

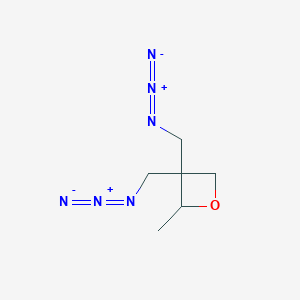
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)

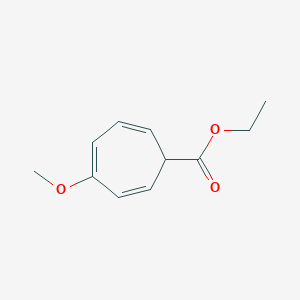
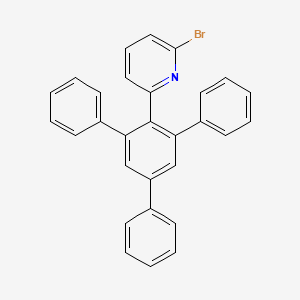
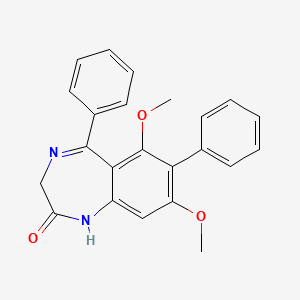
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
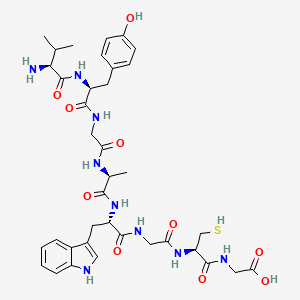
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

